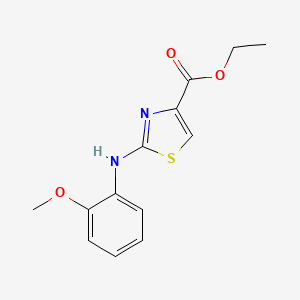

2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester

Description

2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester is a thiazole-derived compound featuring a methoxy-substituted phenylamino group at the 2-position of the thiazole ring and an ethyl ester moiety at the 4-position. Thiazole derivatives are widely explored for pharmacological applications, including enzyme inhibition and antimicrobial activity, due to their heterocyclic stability and tunable substituents .

Properties

IUPAC Name |

ethyl 2-(2-methoxyanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-12(16)10-8-19-13(15-10)14-9-6-4-5-7-11(9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRPORKQJYIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Thiazole Core

A common method to prepare thiazole-4-carboxylic acid ethyl esters starts with the reaction of thiobenzamide derivatives with α-halo esters such as 2-chloroacetoacetic acid ethyl ester. For example, the cyclization of a thiobenzamide intermediate with 2-chloroacetoacetic acid ethyl ester under reflux conditions leads to the formation of the thiazole ring bearing an ethyl ester at the 4-position.

Introduction of the 2-Methoxyphenylamino Group

The 2-(2-Methoxyphenylamino) substituent can be introduced by reacting the thiazole intermediate containing a suitable leaving group (e.g., halogen or nitro group) on the phenyl ring with 2-methoxyaniline or its derivatives. This nucleophilic aromatic substitution or amide coupling reaction is typically conducted under controlled temperature and solvent conditions to ensure high yield and purity.

Alkylation and Esterification Steps

The ethyl ester group at the 4-position of the thiazole is generally introduced or preserved through the use of ethyl esters in the starting materials or intermediates. Alkylation reactions, such as those using alkyl bromides in the presence of bases like potassium carbonate, are employed to modify phenyl substituents if needed.

Purification and Crystallization

Following synthesis, the crude product is purified by extraction, washing, drying over sodium sulfate, and solvent evaporation. Recrystallization from solvents such as methanol, acetone, or n-butanol is used to obtain the compound in high purity, often exceeding 98% by HPLC analysis.

Representative Preparation Procedure (Based on Patent WO2012032528A2)

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Synthesis of thiobenzamide intermediate from substituted nitrobenzaldehyde | Reflux with thioacetamide | High yield, intermediate purity |

| 2 | Cyclization with 2-chloroacetoacetic acid ethyl ester to form thiazole ring | Reflux in suitable solvent | Good yield |

| 3 | Alkylation of phenolic group with alkyl bromide (e.g., isobutyl bromide) | 80-85°C, 5-6 hours, K2CO3 base in DMF | ~90% yield, purity >98% |

| 4 | Reduction of nitro group to amine | Using reducing agents like sodium hydrosulfide hydrate | High yield |

| 5 | Coupling with 2-methoxyaniline to introduce 2-methoxyphenylamino substituent | Controlled temperature, suitable solvent | High purity |

| 6 | Purification by extraction, drying, and recrystallization | Various solvents (ethyl acetate, methanol, acetone) | Purity >99%, melting range 170-210°C |

This method highlights the importance of controlling reaction temperatures, times, and purification steps to achieve high purity and yield.

Analytical Data and Research Findings

| Parameter | Value/Observation |

|---|---|

| Purity (HPLC) | Typically >98% after recrystallization |

| Melting Point | Range between 170-210°C depending on salt form |

| Yield | Overall yields range from 60% to 90% depending on step and scale |

| Solvent Systems | DMF, ethyl acetate, methanol, acetone commonly used |

| Reaction Times | 5-16 hours depending on step (e.g., cyanation or alkylation) |

Research indicates that the use of cuprous cyanide and cuprous iodide catalyzes cyanation steps effectively at elevated temperatures (130-135°C) with subsequent purification steps leading to high-quality intermediates suitable for pharmaceutical synthesis.

Advantages of the Improved Preparation Methods

- Enhanced chemical purity (>99%) suitable for pharmaceutical applications.

- Scalable reaction conditions with reproducible yields.

- Use of commercially available reagents and solvents.

- Efficient purification techniques minimizing impurities.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Thiobenzamide formation | Nitrobenzaldehyde, thioacetamide | Reflux, formic acid | Thiobenzamide intermediate |

| 2 | Thiazole ring cyclization | 2-chloroacetoacetic acid ethyl ester | Reflux | Thiazole ester intermediate |

| 3 | Alkylation | Alkyl bromide, K2CO3, DMF | 80-85°C, 5-6 h | Alkylated thiazole ester |

| 4 | Nitro reduction | Sodium hydrosulfide hydrate | Ambient temperature | Amino-substituted intermediate |

| 5 | Amination | 2-methoxyaniline | Controlled temperature | Final compound |

| 6 | Purification | Solvent extraction, recrystallization | Various solvents | High purity product |

Additional Notes

- Alternative synthetic pathways may involve palladium-catalyzed coupling reactions for introducing aryl substituents on the thiazole ring, enhancing selectivity and functional group tolerance.

- The choice of solvents and reaction conditions can significantly affect the yield and purity; thus, optimization is necessary for scale-up.

- The final product's solid-state properties, such as melting point and crystalline form, are critical for downstream pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is recognized as a significant intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory and infectious diseases. Its thiazole structure contributes to its biological activity, making it a valuable scaffold for drug design.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit strong antibacterial and antifungal properties. For instance, certain derivatives were shown to be more potent than standard antibiotics against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional drugs .

Agricultural Chemistry

Fungicidal Properties

The compound is utilized in formulating agrochemicals, particularly as a fungicide. Its efficacy in controlling phytopathogenic fungi enhances crop protection and yield.

Patent Insights

Patents have been filed detailing the use of thiazole-4-carboxylic acid esters as crop protection agents. These compounds have been shown to effectively manage fungal pathogens in various agricultural settings, highlighting their potential in sustainable agriculture practices .

Material Science

Advanced Materials Development

Researchers are exploring the potential of this compound in creating advanced materials such as polymers and coatings. Its unique chemical properties may lead to innovations in material performance and durability.

Research Findings

Studies indicate that thiazole derivatives can enhance the mechanical properties of polymers when incorporated into their structure, thus broadening their application scope in industrial materials .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is used to investigate enzyme interactions and metabolic pathways. Understanding these interactions is crucial for elucidating complex biological systems.

Experimental Applications

For example, studies have employed this compound to analyze its effects on specific enzymes linked to metabolic disorders, providing insights into potential therapeutic targets .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, 2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester serves as a standard reference material in chromatographic techniques. This application ensures accurate analysis and quantification of similar compounds in various samples.

Chromatographic Techniques

The compound's stability and reproducibility make it suitable for use in high-performance liquid chromatography (HPLC), facilitating the detection of trace levels of related substances .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among related compounds include:

- Substituent position on the phenyl ring: Methoxy (‑OCH₃), fluoro (‑F), nitro (‑NO₂), or cyano (‑CN) groups at ortho, meta, or para positions.

- Thiazole ring modifications: Methyl or amino groups at the 4- or 5-positions.

- Ester vs. carboxylic acid : Ethyl ester vs. free carboxylic acid functionalities.

Table 1: Structural and Physicochemical Comparison

Notes:

- The 2-methoxy substitution (as in the target compound) may enhance lipophilicity compared to 3- or 4-methoxy analogs, influencing membrane permeability .

- Ethyl ester groups improve solubility in organic solvents compared to carboxylic acids, facilitating synthetic modifications .

Key Findings :

- Thiazole derivatives with bulky substituents (e.g., tert-butoxycarbonylamino groups in ) exhibit enhanced binding to ATP-binding cassette transporters like P-glycoprotein, critical in drug resistance .

- Fluorinated analogs (e.g., ) show improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Insights :

Biological Activity

2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS No. 165682-73-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzymatic inhibition properties.

- Molecular Formula: C13H14N2O3S

- Molecular Weight: 278.33 g/mol

- IUPAC Name: this compound

Antibacterial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antibacterial properties. For instance, thiazole compounds have been reported to inhibit the activity of bacterial DNA gyrase, an essential enzyme for bacterial replication. In particular, derivatives similar to this compound have demonstrated potency against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | E. coli | 12 |

| Compound B | S. aureus | 8 |

| This compound | E. coli, S. aureus | TBD |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, particularly in relation to prostate cancer and melanoma. For example, structural modifications of thiazoles have led to compounds that inhibit tubulin polymerization, a crucial process in cancer cell division. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with microtubules and subsequent disruption of mitotic spindle formation .

Case Study: Anticancer Activity

A series of thiazole derivatives were tested against human cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the nanomolar range. Notably, the presence of the methoxyphenyl group was found to enhance the anticancer activity of these compounds.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound C | Prostate Cancer | 50 |

| Compound D | Melanoma | 30 |

| This compound | Various Cancer Lines | TBD |

Enzymatic Inhibition

Thiazole derivatives are known for their ability to inhibit various enzymes, including serine proteases and DNA gyrase. The mechanism of action typically involves reversible covalent binding to the active site of these enzymes, leading to a decrease in their activity .

Table 3: Enzymatic Inhibition Studies

| Enzyme Target | Compound | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| DNA Gyrase | Compound E | Competitive | 0.040 |

| Serine Protease | Compound F | Non-competitive | TBD |

| Thiazole Derivative (similar to target compound) | TBD | TBD | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.